molecular formula C19H20ClN5O3 B2888731 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105236-75-6

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2888731
CAS RN: 1105236-75-6
M. Wt: 401.85
InChI Key: HJOOCIPRTRVIIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis route for this compound is not available, it might involve several steps including the formation of the pyrazolo[3,4-d]pyridazine ring, the introduction of the chlorophenyl and cyclopropyl groups, and the attachment of the methoxyethylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyridazine ring, which is a fused bicyclic heterocycle . The chlorophenyl, cyclopropyl, and methoxyethylacetamide groups would be attached to this ring at specific positions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorophenyl and methoxyethylacetamide groups could affect its solubility, while the pyrazolo[3,4-d]pyridazine ring could influence its stability and reactivity .

Scientific Research Applications

Medicinal Chemistry: Drug Development

This compound is recognized as a “drug prejudice” scaffold due to its structural character, which is conducive to binding with various biological targets . It’s particularly valuable in the development of new therapeutic agents, where it may serve as a core structure for drugs targeting a range of diseases.

Material Science: Advanced Materials

The structural features of this compound make it useful in material science. It could be involved in the synthesis of advanced materials with specific electronic or photonic properties, potentially contributing to the development of new sensors or display technologies .

Organic Synthesis: Chemical Reactions

In organic synthesis, this compound can be utilized in multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These processes are fundamental in creating complex organic molecules for various applications .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-28-8-7-21-16(26)11-24-19(27)18-15(17(23-24)12-5-6-12)10-22-25(18)14-4-2-3-13(20)9-14/h2-4,9-10,12H,5-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOOCIPRTRVIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide

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